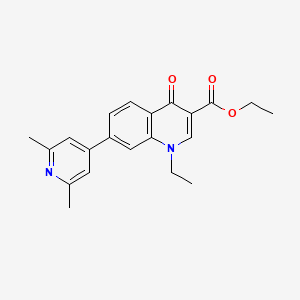

Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate

Description

Properties

CAS No. |

40034-74-0 |

|---|---|

Molecular Formula |

C21H22N2O3 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

ethyl 7-(2,6-dimethylpyridin-4-yl)-1-ethyl-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C21H22N2O3/c1-5-23-12-18(21(25)26-6-2)20(24)17-8-7-15(11-19(17)23)16-9-13(3)22-14(4)10-16/h7-12H,5-6H2,1-4H3 |

InChI Key |

COLYZJTVSVOCJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC(=NC(=C3)C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 1,4-Dihydro-4-oxo-7-(2,6-dimethyl-4-pyridyl)-3-quinolinecarboxylic acid or its lower alkyl esters serve as the primary intermediates.

- Alkylating agents such as ethyl halides (e.g., ethyl bromide or ethyl iodide) are used for N-1 alkylation.

- The 2,6-dimethyl-4-pyridyl substituent is introduced via substitution reactions on the quinoline ring or by using pre-functionalized quinoline intermediates.

Alkylation of the Quinoline Nitrogen (N-1)

- The N-1 position of the quinoline ring is alkylated by reacting the corresponding 1,4-dihydro-4-oxo-7-(2,6-dimethyl-4-pyridyl)-3-quinolinecarboxylic acid or ester with an alkylating agent such as ethyl halide.

- This reaction is typically carried out in the presence of a base or acid acceptor (e.g., potassium carbonate or alkali bicarbonate) to neutralize the acid formed during alkylation.

- Solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used to facilitate the reaction.

Esterification at the 3-Position

- The carboxylic acid group at the 3-position is converted to the ethyl ester either by:

- Direct esterification using ethanol and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Using ethyl halides or ethyl sulfate in the presence of a base to form the ester via nucleophilic substitution.

Introduction of the 2,6-Dimethyl-4-Pyridyl Group

- The 7-position substitution with the 2,6-dimethyl-4-pyridyl group is achieved by:

- Direct coupling of the quinoline intermediate with 2,6-dimethyl-4-pyridyl halides or derivatives.

- Alternatively, the pyridyl group can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) if halogenated quinoline precursors are used.

Representative Synthetic Procedure (Based on Literature and Patents)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 1,4-Dihydro-4-oxo-7-(2,6-dimethyl-4-pyridyl)-3-quinolinecarboxylic acid or ester | Starting quinoline intermediate | Prepared via known quinoline synthesis routes |

| 2 | Ethyl halide (e.g., ethyl bromide), base (K2CO3), solvent (DMF), reflux | N-1 alkylation of quinoline nitrogen | Formation of 1-ethyl substituted quinoline |

| 3 | Ethanol, acid catalyst (H2SO4), reflux | Esterification of carboxylic acid to ethyl ester | Formation of ethyl ester at 3-position |

| 4 | Purification by recrystallization or chromatography | Isolation of pure compound | Final product: Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate |

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used for purification and analysis, often employing reverse-phase columns such as Newcrom R1 for related quinoline derivatives.

- Crystallization: The product can be purified by recrystallization from suitable solvents.

- Spectroscopic Characterization: NMR, IR, and mass spectrometry confirm the structure and purity.

Research Findings and Optimization Notes

- Alkylation efficiency depends on the choice of alkylating agent and base; ethyl halides with potassium carbonate in polar aprotic solvents yield high conversion.

- Esterification under acidic conditions is straightforward but requires careful control to avoid hydrolysis or side reactions.

- The presence of the 2,6-dimethyl substituents on the pyridyl ring influences the electronic properties and steric hindrance, affecting reaction rates and yields.

- Cross-coupling methods offer alternative routes for introducing the pyridyl group with high regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

| Preparation Step | Method | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Quinoline core synthesis | Classical quinoline synthesis | Anilines, β-ketoesters | Acidic or basic catalysis | Established methods |

| Pyridyl substitution | Nucleophilic substitution or cross-coupling | Pyridyl halides, Pd catalysts | Heating, inert atmosphere | Cross-coupling preferred for selectivity |

| N-1 Alkylation | Alkylation with ethyl halide | Ethyl bromide, K2CO3 | Reflux in DMF or similar | Base neutralizes acid byproducts |

| Esterification | Acid-catalyzed esterification | Ethanol, H2SO4 | Reflux | Control to prevent hydrolysis |

| Purification | Chromatography, recrystallization | Solvents like methanol, ethyl acetate | Ambient or reduced temperature | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding quinoline derivative using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carbonyl group to form the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions at the pyridine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, methanol, dichloromethane

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Alcohol derivatives

Substitution: Alkylated or acylated pyridine derivatives

Scientific Research Applications

Analytical Applications

Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate has been successfully utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC).

HPLC Analysis

The compound can be analyzed using a reverse-phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Potential Therapeutic Uses

The compound's heterocyclic structure suggests potential pharmacological activities. Heterocyclic compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Alzheimer's Disease

Research has highlighted the role of heterocyclic compounds in treating Alzheimer’s Disease (AD). The compound's structural features may allow it to interact with acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in regulating acetylcholine levels and preventing amyloid-beta aggregation associated with AD .

Experimental Evaluation

In experimental settings, derivatives of nitrogen-containing heterocyclic compounds have shown promise in enhancing physical working capacity under extreme conditions. This indicates potential applications in developing treatments for conditions that affect physical performance or resilience .

Biodegradability Studies

Recent studies have investigated the biodegradability of post-hydrothermal liquefaction wastewater containing N-heterocyclic compounds like this compound. Ozone treatment has been shown to improve the biodegradability of such wastewater significantly by converting phenols and N-heterocyclic compounds into less harmful substances .

Mechanism of Action

The mechanism of action of Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 1, 6, 7, and 8, which critically modulate biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₂₂H₂₃N₂O₃.

Key Observations:

Position 1: Cyclopropyl () is common in fluoroquinolones (e.g., ciprofloxacin) for enhanced Gram-negative activity. The 2,4-difluorophenyl group in ’s compound suggests tailored target binding in resistant strains .

Position 7 :

- The 2,6-dimethyl-4-pyridyl group in the target compound provides a rigid, planar heterocycle, likely enhancing DNA-enzyme complex stabilization compared to bulkier substituents (e.g., bis(ethoxycarbonyl)methyl in ) .

- Fatty amido groups () improve lipophilicity and membrane penetration, correlating with broad-spectrum antimicrobial and anticancer activity .

Halogen and Functional Group Modifications: Fluoro (6-F) and bromo (7-Br) substituents () enhance electronegativity and DNA-binding affinity. The 8-nitro group in may increase reactivity but risks toxicity .

Physicochemical and Spectroscopic Data

13C NMR Analysis :

’s compound shows distinct shifts for the 8-nitro group (δ141.9 ppm, C-8) and 6-fluoro (δ156.6 ppm, C-6), highlighting electron-withdrawing effects. The target compound’s pyridyl group would likely exhibit aromatic carbons near δ120–150 ppm, with methyl groups at δ10–30 ppm .Elemental Analysis : ’s compound (C₂₄H₂₇FN₂O₉) shows close agreement between calculated and found values (C: 56.73% vs. 56.91%), confirming synthetic purity. The target compound’s lower molecular weight (~407 vs. 506 g/mol) suggests improved bioavailability .

Biological Activity

Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (commonly referred to as the compound ) is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Information

- Molecular Formula : C21H22N2O3

- Molecular Weight : 350.418 g/mol

- CAS Number : 40034-74-0

- LogP : 3.41, indicating moderate lipophilicity, which can influence its absorption and distribution in biological systems .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, derivatives of quinoline have been noted for their effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial enzymes and disrupt essential processes, leading to cell death.

Anticancer Potential

Recent studies have demonstrated the potential of this compound in inhibiting tumor growth. For instance, a related study highlighted that certain quinoline derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific pathways involved include the modulation of apoptotic markers and cell cycle regulators .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : Quinoline derivatives are known to intercalate into DNA, disrupting replication and transcription processes.

- Apoptosis Induction : It can trigger programmed cell death in malignant cells through various signaling pathways.

Study on Antimicrobial Efficacy

A study conducted on related quinoline compounds demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly depending on the specific bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that modifications in the quinoline structure can enhance antimicrobial potency .

Anticancer Activity in Xenograft Models

In a xenograft model involving head and neck cancer cells, this compound was administered to evaluate its tumor growth inhibition capabilities. The results indicated a significant reduction in tumor size compared to controls.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 25 |

| High Dose | 50 |

This data supports the compound's potential as an effective anticancer agent .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 7-(2,6-dimethyl-4-pyridyl)-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step cyclocondensation reactions. A common approach involves:

- Step 1: Reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted pyridyl carbonyl chlorides (e.g., 2,6-dimethyl-4-pyridylcarbonyl chloride) under inert conditions (e.g., N₂ atmosphere) .

- Step 2: Optimizing reaction temperature (typically 60–80°C) and solvent (e.g., dry DCM or THF) to prevent hydrolysis of intermediates.

- Step 3: Monitoring reaction progress via TLC or HPLC.

Yields (~40–45%) are sensitive to stoichiometry and catalyst choice (e.g., L-glutamine as a catalyst in ethanol medium enhances regioselectivity) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- ESI-MS (Electrospray Ionization Mass Spectrometry): Confirm molecular weight (e.g., [M+1]⁺ peak) and fragmentation patterns .

- ¹H/¹³C NMR: Identify substituent-specific shifts:

- X-ray Crystallography: Resolve planar conformation of the dihydroquinoline core and hydrogen-bonding networks (e.g., bifurcated N–H⋯O interactions) .

Q. How can researchers optimize purification strategies for this compound?

Methodological Answer:

- Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) for preliminary purification .

- Recrystallize from ethanol or acetonitrile to enhance purity (>98%) .

- Validate purity via HPLC (C18 column, mobile phase: methanol/water with 0.1% TFA) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridyl ring) influence biological activity, and what computational tools support SAR studies?

Methodological Answer:

- Key SAR Insights:

- Computational Tools:

- Docking Simulations (AutoDock Vina): Predict binding affinity to targets like HIV-1 reverse transcriptase .

- DFT Calculations (Gaussian): Analyze electron density maps to optimize substituent positioning .

Q. How should researchers resolve contradictions in reported biological data (e.g., antiviral vs. antibacterial potency)?

Methodological Answer:

- Step 1: Validate assay conditions (e.g., MIC vs. IC₅₀ measurements) .

- Step 2: Compare substituent effects: For example, 8-methoxy groups may shift activity from antiviral to antibacterial due to altered membrane permeability .

- Step 3: Use orthogonal assays (e.g., time-kill kinetics for antibacterials, RT inhibition for antivirals) to confirm mechanism .

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.